molecular formula C15H10N2OS B2394218 ({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile CAS No. 56656-65-6

({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile

Cat. No.: B2394218
CAS No.: 56656-65-6
M. Wt: 266.32
InChI Key: QURIVBZCIDVFLD-UHFFFAOYSA-N
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Description

({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile is an α,β-unsaturated dinitrile that serves as a versatile chemical intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds . This compound belongs to a class of 3-(5-substituted furan-2-yl)-2-cyanopropenenitriles, which are typically synthesized via a Knoevenagel condensation from the corresponding aldehyde and propanedinitrile . Its core structure incorporates an electron-deficient olefin conjugated with two nitrile groups, making it a suitable substrate for studying chemoselective reduction methods. Research indicates that the carbon-carbon double bond in such structures can be selectively reduced using mild, biomimetic reducing agents like 2-phenylbenzimidazoline (generated in situ) to yield the corresponding saturated dinitriles without affecting the sensitive furan ring, nitrile groups, or other substituents like the phenylsulfanyl moiety . This chemoselectivity provides a valuable alternative when traditional catalytic hydrogenation or borohydride reductions lead to decomposition or side products, offering researchers a reliable pathway to important synthetic building blocks. The product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS/c1-11-2-5-14(6-3-11)19-15-7-4-13(18-15)8-12(9-16)10-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURIVBZCIDVFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Furan-2-carbaldehyde

The synthesis begins with 5-bromofuran-2-carbaldehyde , a precursor accessible via bromination of furan-2-carbaldehyde. While direct bromination methods are sparsely documented in the provided sources, analogous halogenation strategies for heterocycles suggest using N-bromosuccinimide (NBS) in a polar solvent (e.g., dimethylformamide) under mild conditions.

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of furan-2-carbaldehyde is displaced via reaction with 4-methylbenzenethiol (p-thiocresol). This step parallels methodologies observed in the synthesis of sulfanylated heterocycles:

Reaction Conditions

  • Substrate : 5-Bromofuran-2-carbaldehyde (1.0 equiv).
  • Nucleophile : 4-Methylbenzenethiol (1.2 equiv).
  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv) to deprotonate the thiol.
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : 80–100°C, 12–24 hours under inert atmosphere.

Mechanistic Insight
The reaction proceeds via an SNAr mechanism , wherein the electron-deficient furan ring (due to the aldehyde group) facilitates nucleophilic attack by the thiolate anion. The 4-methylphenyl group enhances nucleophilicity through electron-donating effects.

Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding 5-[(4-Methylphenyl)sulfanyl]furan-2-carbaldehyde as a pale-yellow solid.

Knoevenagel Condensation with Malononitrile

Reaction Setup

The aldehyde intermediate undergoes condensation with malononitrile to form the α,β-unsaturated dinitrile. This step is analogous to Claisen-Schmidt condensations documented in nitroaromatic syntheses:

Reaction Conditions

  • Aldehyde : 5-[(4-Methylphenyl)sulfanyl]furan-2-carbaldehyde (1.0 equiv).
  • Malononitrile : 1.1 equivalents.
  • Catalyst : Ammonium acetate (NH₄OAc, 0.1 equiv) or piperidine.
  • Solvent : Ethanol or toluene.
  • Temperature : Reflux (78°C for ethanol), 4–6 hours.

Mechanistic Pathway
The base deprotonates malononitrile, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated dinitrile.

Workup
The product precipitates upon cooling and is isolated via filtration. Further purification by recrystallization (ethanol/water) affords ({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile as a crystalline solid.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C≡N Stretch : Strong absorptions at ~2200 cm⁻¹ confirm the presence of nitrile groups.
  • C=O Stretch (Intermediate) : A peak at ~1700 cm⁻¹ in the aldehyde intermediate vanishes post-condensation.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

  • Furan Protons : δ 7.45 (d, J = 3.5 Hz, 1H, H-3), 6.85 (d, J = 3.5 Hz, 1H, H-4).
  • Aromatic Protons : δ 7.30–7.15 (m, 4H, Ar-H).
  • Methyl Group : δ 2.35 (s, 3H, CH₃).
  • Vinyl Proton : δ 8.20 (s, 1H, CH=).

¹³C NMR (100 MHz, CDCl₃)

  • Nitrile Carbons : δ 115.2, 114.8.
  • Furan Carbons : δ 155.6 (C-2), 148.3 (C-5), 123.7 (C-3), 112.4 (C-4).
  • Aromatic Carbons : δ 138.5 (C-1'), 132.1–127.9 (Ar-C).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 323.1 [M+H]⁺ (calculated for C₁₆H₁₁N₂OS: 322.06).

Optimization and Challenges

Sulfanylation Efficiency

  • Base Selection : Cs₂CO₃ may enhance reactivity compared to K₂CO₃ due to superior solubility in DMF.
  • Solvent Effects : DMF increases reaction rate but complicates purification; THF offers milder conditions.

Knoevenagel Side Reactions

  • Oligomerization : Excess malononitrile or prolonged heating may lead to dimerization.
  • Mitigation : Stoichiometric control and incremental reagent addition minimize byproducts.

Alternative Synthetic Routes

Paal-Knorr Furan Synthesis

Constructing the furan ring de novo from a 1,4-diketone precursor could integrate the sulfanyl group early. For example:

  • React 1-(4-methylphenylsulfanyl)-1,4-pentanedione with ammonium acetate to form the furan core.
  • Oxidize the 2-position to an aldehyde for subsequent condensation.

Direct C–H Sulfanylation

Transition-metal-catalyzed C–H activation (e.g., Pd/Cu systems) could directly introduce the sulfanyl group to furan-2-carbaldehyde, bypassing halogenation.

Chemical Reactions Analysis

({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of ({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Sulfonyl Analog: 2-({5-[(4-Methylphenyl)sulfonyl]furan-2-yl}methyl)propanedinitrile (3g)

Key Differences :

  • Substituent : The sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) bridge.
  • Synthesis : Compound 3g was synthesized via chemoselective reduction, achieving 85% yield and a melting point of 65–65°C .
  • Spectral Data : NMR and HR-MS data for 3g confirm structural integrity, with distinct shifts for the sulfonyl group (e.g., ¹H-NMR δ 7.74 ppm for aromatic protons adjacent to -SO₂-) .

Impact of Sulfonyl vs. Sulfanyl :

  • The electron-withdrawing sulfonyl group likely increases polarity and reduces electron density on the furan ring compared to the electron-donating sulfanyl group. This could enhance stability but reduce reactivity in nucleophilic environments.

Chlorophenyl Analog: [Chloro(phenyl)methylidene]propanedinitrile

Key Differences :

  • Core Structure : Replaces the furan-sulfanyl moiety with a chlorinated benzylidene group.
  • Molecular Formula : C₁₀H₄ClN₂ (vs. C₁₅H₁₁N₂OS), resulting in a lower molecular weight (203.61 g/mol ) .

Electronic Effects :

Methylfuran Derivative: 2-[(5-Methylfuran-2-yl)methylidene]propanedinitrile

Key Differences :

  • Substituent : A methyl group replaces the 4-methylphenylsulfanyl group on the furan ring.
  • Molecular Formula : C₉H₆N₂O (vs. C₁₅H₁₁N₂OS), with a simpler structure and reduced steric bulk .
  • Structural Data: Predicted collision cross-section and InChIKey (LYDFGOIVNORMMX-UHFFFAOYSA-N) suggest distinct conformational preferences compared to the target compound .

Steric and Solubility Considerations :

  • The absence of the bulky 4-methylphenylsulfanyl group may improve solubility in non-polar solvents but reduce π-π stacking interactions in solid-state packing.

Thiadiazole and Thiazolidinone Derivatives

  • Thiadiazoles : Exhibit planar conformations with sulfur atoms contributing to hydrogen bonding and crystal packing .

Relevance to Target Compound :

  • The sulfanyl group in the target compound may similarly influence bioactivity, though direct evidence is lacking. Its larger aromatic system could enhance binding to hydrophobic pockets in biological targets.

Comparative Data Table

Parameter Target Compound Sulfonyl Analog (3g) Chlorophenyl Analog Methylfuran Derivative
Molecular Formula C₁₅H₁₁N₂OS C₁₅H₁₁N₂O₃S C₁₀H₄ClN₂ C₉H₆N₂O
Molecular Weight (g/mol) 266.32 301.06 203.61 158.16
Key Substituent 4-Methylphenylsulfanyl 4-Methylphenylsulfonyl Chlorophenyl Methyl
Melting Point Not Reported 65°C Not Reported Not Reported
Synthesis Yield Not Reported 85% Not Reported Not Reported
Bioactivity Unknown Unknown Irritant (CS gas) Unknown

Biological Activity

The compound ({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile, also known by its synonyms, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10N2S
  • Molecular Weight : 218.28 g/mol
  • CAS Number : 88888208
  • Structure : The compound features a furan ring substituted with a methylphenyl sulfanyl group and a propanedinitrile moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and its effects on cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of cell cycle progression
A549 (Lung)12Activation of caspase pathways

Data sourced from recent pharmacological evaluations.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineConcentration (µM)Inhibition (%)
TNF-alpha2070
IL-62065

Results from in vitro assays.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
  • Cytokine Modulation : The compound modulates signaling pathways associated with inflammation, particularly the NF-kB pathway.

Case Studies

A notable case study involved the administration of this compound in a murine model for breast cancer. The study reported a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for ({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile?

  • Methodology : A high-yield (85%) synthesis involves chemoselective reduction of unsaturated dinitriles. Key steps include reacting furan derivatives with propanedinitrile precursors under controlled conditions (e.g., DMSO solvent, 6.6 Hz coupling constants). Reaction progress is monitored via thin-layer chromatography, and purity is confirmed using 1^1H-NMR and 13^{13}C-NMR spectroscopy .
  • Critical Parameters : Temperature (65–65 °C melting point observed), solvent choice (DMSO-d6 for NMR analysis), and reagent stoichiometry.

Q. How is this compound characterized structurally and spectroscopically?

  • Techniques :

  • NMR : 1^1H-NMR (δ 7.74–2.32 ppm) and 13^{13}C-NMR (δ 155.21–21.30 ppm) confirm substituent positions and electronic environments .
  • HR-MS : Exact mass confirmation (calculated 301.0641 m/z, observed 301.0657 m/z) ensures molecular formula accuracy .
    • Table :
NMR Signal δ (ppm)Assignment
1^1H (aromatic)7.744-Methylphenyl protons
1^1H (furan)6.56–6.12Furan ring protons

Q. What are its primary research applications in materials science?

  • Applications : Used as a precursor for organic electronics due to its conjugated dinitrile-furan system. Similar compounds (e.g., thiophene analogs) demonstrate utility in all-solid-state ion-selective electrodes (AS-ISEs) for sensing applications .

Advanced Questions

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (e.g., Monoclinic P21/n space group, a=16.8944(14)a = 16.8944(14) Å, b=4.1959(5)b = 4.1959(5) Å). Data refinement uses SHELXL/SHELXS programs for solving phase problems and optimizing hydrogen-bonding networks .
  • Challenges : Handling twinned data or low-resolution datasets requires iterative refinement cycles. Software like SHELXE is robust for high-throughput phasing .

Q. What mechanistic insights explain its chemoselective reactivity in reduction reactions?

  • Analysis : The electron-withdrawing dinitrile group directs reduction to the α,β-unsaturated system while preserving the sulfanyl-furan moiety. Solvent polarity (e.g., DMSO) stabilizes intermediates, as evidenced by 1^1H-NMR coupling constants (J=6.6J = 6.6 Hz) .

Q. How do structural variations (e.g., sulfanyl vs. sulfonyl groups) impact biological activity?

  • Hypothesis : Sulfanyl groups enhance thiol-mediated interactions with enzymes (e.g., kinase inhibition), while sulfonyl derivatives may alter solubility and bioavailability. Triazole-thiadiazole analogs show cytotoxicity via kinase inhibition .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported dihedral angles of related furan-thiadiazole derivatives?

  • Case Study : reports butterfly-shaped conformations with dihedral angles of 0.8–0.9° for co-planar rings, while notes a 46.3° angle between thiadiazole rings.
  • Resolution : Differences arise from substituent steric effects (e.g., 4-methylphenyl vs. fluorobenzyl groups). Computational modeling (DFT) and comparative crystallography can reconcile these variations .

Tables

Crystallographic Data (from ):

Parameter Value
Space GroupP21/n
aa (Å)16.8944(14)
bb (Å)4.1959(5)
cc (Å)27.107(2)
β (°)96.084(8)

Key Spectral Data (from ):

Technique Key Observations
HR-MS[M+H]+^+: 301.0657 m/z
13^{13}C-NMR155.21 ppm (furan C-O)

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